molecular formula C10H8N2O B11914855 3-Aminoquinoline-2-carbaldehyde CAS No. 75353-63-8

3-Aminoquinoline-2-carbaldehyde

Cat. No.: B11914855
CAS No.: 75353-63-8
M. Wt: 172.18 g/mol
InChI Key: LLLGEVHAUSKEGA-UHFFFAOYSA-N
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Description

3-Aminoquinoline-2-carbaldehyde is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both an amino group and an aldehyde group in the structure of this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoquinoline-2-carbaldehyde can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, reaction conditions, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Aminoquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Condensation: Amines, hydrazines, and other nucleophiles.

Major Products Formed

    Oxidation: 3-Aminoquinoline-2-carboxylic acid.

    Reduction: 3-Aminoquinoline-2-methanol.

    Substitution: Various substituted 3-aminoquinoline derivatives.

    Condensation: Imines, hydrazones, and other condensation products.

Mechanism of Action

The mechanism of action of 3-Aminoquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminoquinoline-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

75353-63-8

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

3-aminoquinoline-2-carbaldehyde

InChI

InChI=1S/C10H8N2O/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H,11H2

InChI Key

LLLGEVHAUSKEGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C=O)N

Origin of Product

United States

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